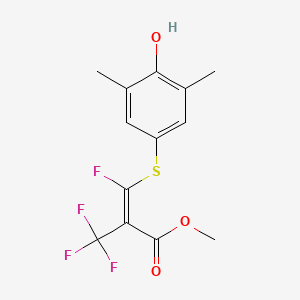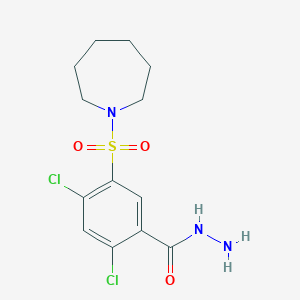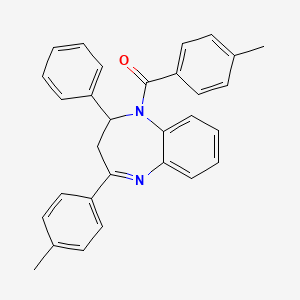![molecular formula C28H27N3O2S2 B11636928 2-Methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-7-phenyl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide CAS No. 476483-20-2](/img/structure/B11636928.png)
2-Methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-7-phenyl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Méthyl-4-[5-méthyl-2-(méthylsulfanyl)-3-thiényl]-5-oxo-7-phényl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinoléinecarboxamide est un composé organique complexe appartenant à la classe des dérivés de la quinoléine. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent utilisés dans la recherche et le développement pharmaceutique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-Méthyl-4-[5-méthyl-2-(méthylsulfanyl)-3-thiényl]-5-oxo-7-phényl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinoléinecarboxamide implique généralement plusieurs étapes. Une méthode courante implique la cyclisation des o-diamino-pyridines avec l'acide 2-méthoxy-4-(méthylsulfanyl)benzoïque dans l'acide polyphosphorique ou le POCl3 . Une autre approche comprend la réaction des 5-acétyl-4-aminopyrimidines avec les chlorures d'acides carboxyliques sous reflux dans le xylène suivie de l'addition d'une base .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L'approche générale impliquerait l'adaptation des méthodes de synthèse en laboratoire, l'optimisation des conditions de réaction pour des rendements plus élevés et la garantie de la pureté du produit final par diverses techniques de purification.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Méthyl-4-[5-méthyl-2-(méthylsulfanyl)-3-thiényl]-5-oxo-7-phényl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinoléinecarboxamide subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le groupe méthylsulfanyl peut être oxydé en sulfoxyde ou sulfone.
Réduction : Le groupe carbonyle peut être réduit en groupe hydroxyle.
Substitution : Les groupes pyridinyl et thiényl peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme l'acide m-chloroperbenzoïque pour l'oxydation , les agents réducteurs comme le borohydrure de sodium pour la réduction, et divers électrophiles ou nucléophiles pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe méthylsulfanyl donnerait des sulfoxydes ou des sulfones, tandis que la réduction du groupe carbonyle produirait des alcools.
Applications de la recherche scientifique
La 2-Méthyl-4-[5-méthyl-2-(méthylsulfanyl)-3-thiényl]-5-oxo-7-phényl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinoléinecarboxamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Médecine : Investigated for its potential use in drug development due to its diverse biological activities.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 2-Méthyl-4-[5-méthyl-2-(méthylsulfanyl)-3-thiényl]-5-oxo-7-phényl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinoléinecarboxamide implique son interaction avec diverses cibles moléculaires et voies. Il est connu pour inhiber certaines enzymes et certains récepteurs, ce qui conduit à ses effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
2-Methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-7-phenyl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-7-phenyl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrido[2,3-d]pyrimidin-5-ones : Ces composés partagent un noyau de quinoléine similaire et présentent des activités biologiques similaires.
Pyrido[2,3-d]pyrimidin-7-ones : Une autre classe de composés avec une structure et des propriétés biologiques similaires.
Unicité
Ce qui distingue la 2-Méthyl-4-[5-méthyl-2-(méthylsulfanyl)-3-thiényl]-5-oxo-7-phényl-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinoléinecarboxamide, c'est sa combinaison unique de groupes fonctionnels, qui contribuent à sa réactivité chimique et à ses activités biologiques diverses. La présence d'hétérocycles soufrés et azotés dans sa structure renforce son potentiel pour diverses applications dans la recherche et l'industrie.
Propriétés
Numéro CAS |
476483-20-2 |
|---|---|
Formule moléculaire |
C28H27N3O2S2 |
Poids moléculaire |
501.7 g/mol |
Nom IUPAC |
2-methyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-7-phenyl-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C28H27N3O2S2/c1-16-13-20(28(34-3)35-16)25-24(27(33)31-23-11-7-8-12-29-23)17(2)30-21-14-19(15-22(32)26(21)25)18-9-5-4-6-10-18/h4-13,19,25,30H,14-15H2,1-3H3,(H,29,31,33) |
Clé InChI |
DJEOUOJQARWCCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)SC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)NC5=CC=CC=N5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[13-(4-methylpiperidin-1-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl]morpholine](/img/structure/B11636853.png)




![2-hexyl-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11636886.png)
![2-Tert-butyl-2-methyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B11636892.png)

![1-{3-[(2,6,8-Trimethylquinolin-4-yl)amino]phenyl}ethanone](/img/structure/B11636899.png)
![2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11636901.png)
![3-{[4-(propan-2-yloxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11636912.png)
![1-(3,4-Dimethoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B11636913.png)
![(6Z)-6-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636917.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B11636923.png)
